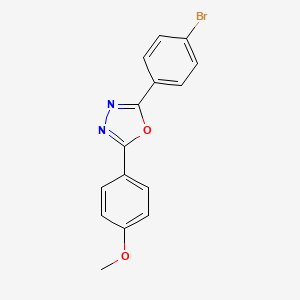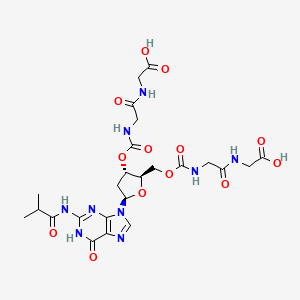
3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into alcohols.
Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and the isoxazole ring can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2-chlorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide
- 3-(2-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide
- 3-(2-chloro-6-fluorophenyl)-N-(3-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide
Uniqueness
The uniqueness of 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents on the phenyl ring, along with the methoxybenzyl group, provides a distinct profile that can be advantageous in various applications.
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2FN2O3/c1-10-16(18(24-27-10)17-12(20)4-3-5-14(17)22)19(25)23-9-11-6-7-15(26-2)13(21)8-11/h3-8H,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAHLPJELSUELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2612625.png)


![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate hydrochloride](/img/structure/B2612632.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2612633.png)
![5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612635.png)


![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2612639.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2612640.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2612641.png)


